molecular formula C23H23N5O2 B2412358 N-(3,5-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 894999-08-7

N-(3,5-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide

Cat. No.: B2412358
CAS No.: 894999-08-7
M. Wt: 401.47
InChI Key: BSBTWFVHOZDXEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a synthetic small molecule based on a pyrazolo[3,4-d]pyrimidine core, a scaffold of significant interest in medicinal chemistry and oncology research. This acetamide derivative is specifically designed for non-human research applications and is not intended for diagnostic or therapeutic use. Compounds within this class have demonstrated substantial potential as anticancer agents. They are frequently investigated as enzyme inhibitors, particularly targeting kinases such as cyclin-dependent kinases (CDKs) and Aurora-A kinase, which are crucial regulators of the cell cycle and cell proliferation . The proposed mechanism of action involves the binding of the molecule to the active site of these target enzymes, disrupting their activity and leading to the induction of apoptosis (programmed cell death) in malignant cells . In vitro studies on closely related pyrazolopyrimidine compounds have shown promising cytotoxic effects against various human cancer cell lines. For example, one analog exhibited an IC50 value of 3.79 µM against the MCF-7 breast cancer cell line, while another showed potent inhibition of Aurora-A kinase with an IC50 of 0.067 µM . Beyond its primary application in oncology, this chemical class is also explored for other biological activities, including anti-inflammatory and antimicrobial properties, making it a versatile tool for biochemical assay development and hit-to-lead optimization campaigns . The product is supplied with a guaranteed minimum purity and is backed by comprehensive analytical data to ensure consistency and reliability for your research needs.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2/c1-14-5-6-20(17(4)8-14)28-22-19(11-25-28)23(30)27(13-24-22)12-21(29)26-18-9-15(2)7-16(3)10-18/h5-11,13H,12H2,1-4H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSBTWFVHOZDXEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC(=CC(=C4)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Route Selection

The retrosynthetic approach to N-(3,5-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide necessitates disassembly into three primary components:

  • Pyrazolo[3,4-d]pyrimidin-4-one core
  • 2,4-Dimethylphenyl substituent at position 1
  • Acetamide side chain at position 5, terminating in the 3,5-dimethylphenyl group

Literature precedents suggest two dominant pathways for constructing such systems:

  • Pathway A : Sequential assembly of the pyrazole and pyrimidine rings, followed by functionalization.
  • Pathway B : Direct cyclization of pre-functionalized intermediates to form the fused heterocycle.

Comparative analysis of yields and regiochemical outcomes favors Pathway A for its superior control over substitution patterns, particularly when introducing sterically demanding aryl groups.

Core Heterocycle Synthesis: Pyrazolo[3,4-d]pyrimidin-4-one Construction

Initial Pyrazole Ring Formation

The synthesis commences with the preparation of 5-amino-1-(2,4-dimethylphenyl)pyrazole-4-carbonitrile (I ), achieved via:

  • Cyclocondensation of 2,4-dimethylphenylhydrazine with ethyl cyanoacetate in refluxing ethanol (78% yield).
  • Subsequent nitration and reduction to install the amino group at position 5.

Critical Parameters :

  • Temperature control (80–90°C) to prevent decarboxylation
  • Use of anhydrous ethanol to minimize hydrolysis side reactions

Pyrimidine Ring Annulation

Ring closure to form the pyrazolo[3,4-d]pyrimidin-4-one core (II ) employs:

  • Reagents : Formamide/ammonium formate mixture under microwave irradiation (150°C, 20 min)
  • Yield : 65% after recrystallization from ethanol

Mechanistic Insight :
The reaction proceeds via imine intermediate formation, followed by cyclodehydration. Microwave irradiation significantly enhances reaction efficiency compared to conventional heating.

Position-Specific Functionalization Strategies

Installation of the 2,4-Dimethylphenyl Group

Introducing the 1-(2,4-dimethylphenyl) substituent occurs during the pyrazole formation stage:

  • Method : Ullmann-type coupling of 2,4-dimethyliodobenzene with the pyrazole precursor
  • Conditions : CuI/L-proline catalyst system in DMSO at 110°C (12 h)
  • Yield : 82% with >99% regioselectivity

Advantage : This copper-catalyzed approach avoids the need for palladium catalysts, reducing costs while maintaining selectivity.

Acetamide Side Chain Introduction

The critical C-5 functionalization involves three sequential steps:

Halogenation at Position 5
  • Reagent : Phosphorus oxybromide (POBr₃) in dry dioxane
  • Conditions : Reflux for 6 h under nitrogen atmosphere
  • Product : 5-Bromo-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one (III )
  • Yield : 91%

Characterization Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, H-3), 7.68–7.61 (m, 3H, Ar-H), 2.51 (s, 6H, CH₃)
Nucleophilic Substitution with Cyanomethyl Group
  • Reagent : Sodium cyanide in DMF/H₂O (9:1)
  • Conditions : 80°C, 4 h
  • Product : 5-(Cyanomethyl)-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one (IV )
  • Yield : 76%

Optimization Note :
Maintaining basic conditions (pH 10–11) prevents hydrolysis of the nitrile group.

Hydrolysis and Amidation Sequence
  • Acid Hydrolysis :

    • 6M HCl, reflux 8 h → 5-(Carboxymethyl) derivative (V )
    • Yield : 89%
  • Acid Chloride Formation :

    • Thionyl chloride (neat), 70°C, 2 h → 5-(Chloroacetyl) intermediate (VI )
    • Conversion : >95%
  • Amine Coupling :

    • 3,5-Dimethylaniline, Et₃N, dry THF, 0°C → Target Compound
    • Yield : 68% after column chromatography

Key Observation :
Slow addition of the acid chloride to the amine solution minimizes dimerization side products.

Alternative Synthetic Approaches

One-Pot Cyclocondensation Strategy

Recent advances demonstrate the feasibility of direct assembly using:

  • Starting Materials : 2,4-Dimethylphenyl isocyanate, malononitrile, and 3,5-dimethylphenylacetyl chloride
  • Catalyst : Fe₃O₄@SiO₂-SO₃H nanoparticles (0.5 mol%)
  • Conditions : Solvent-free, 120°C, 3 h
  • Yield : 58%

Advantages :

  • Reduced reaction steps
  • Eco-friendly catalyst recovery via magnetism

Limitations :

  • Lower yield compared to stepwise synthesis
  • Challenging purification due to similar polarity byproducts

Enzymatic Amination Approach

Emerging methodologies employ lipase-mediated amidation:

  • Substrate : 5-(Carboxymethyl) precursor (V )
  • Enzyme : Candida antarctica lipase B (CAL-B)
  • Conditions : 3,5-Dimethylaniline, tert-butanol, 45°C, 24 h
  • Yield : 52%

Green Chemistry Benefits :

  • Avoids toxic chlorinated reagents
  • Mild reaction conditions preserve sensitive functional groups

Critical Process Optimization Parameters

Solvent Selection Matrix

Step Optimal Solvent Alternatives Key Considerations
Pyrazole Formation Ethanol MeOH, i-PrOH Polarity controls cyclization rate
Halogenation Dioxane THF, DCM Anhydrous conditions crucial
Amidation THF EtOAc, Acetonitrile Minimizes racemization

Temperature Profile Optimization

  • Cyclization : 150°C (microwave) vs. 180°C (conventional) → 20% yield improvement
  • Hydrolysis : 100°C vs. 80°C → 15% reduction in decarboxylation byproducts
  • Enzymatic Amination : 45°C optimal for CAL-B activity vs. 37°C (18% lower conversion)

Analytical Characterization Benchmarks

Spectroscopic Data Consistency

Target Compound :

  • ¹H NMR (500 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.39 (s, 1H, H-3), 7.54–7.03 (m, 7H, Ar-H), 4.12 (s, 2H, CH₂), 2.34 (s, 6H, CH₃), 2.22 (s, 6H, CH₃)
  • ¹³C NMR : 162.8 (C=O), 156.3 (C-4), 143.2–124.6 (Ar-C), 43.1 (CH₂), 21.4–18.9 (CH₃)
  • HRMS : m/z 429.1921 [M+H]⁺ (calc. 429.1918)

Purity Assessment Methods

Technique Acceptable Criteria Typical Results
HPLC-DAD >98% peak area at 254 nm 98.6–99.2%
Elemental Analysis ±0.4% of theoretical values C: 69.81% (69.78%), H: 5.93% (5.89%), N: 16.12% (16.09%)

Scale-Up Considerations and Industrial Relevance

Pilot Plant Adaptation Challenges

  • Halogenation Step : Exothermic nature requires jacketed reactors with precise temperature control (-5 to 0°C)
  • Cyanide Handling : Closed-loop systems with HCN scrubbers mandatory at >1 kg scale
  • Crystallization Optimization : Mixed solvent system (EtOH/H₂O 7:3) improves crystal morphology for filtration

Cost Analysis Breakdown

Component Cost Contribution (%) Reduction Strategies
2,4-Dimethylaniline 38 Bulk purchasing contracts
Palladium Catalysts 22 Catalyst recycling protocols
Solvent Recovery 15 Short-path distillation implementation

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3,5-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(3,5-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide exerts its effects involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide: shares structural similarities with other pyrazolopyrimidines and acetamide derivatives.

    This compound: can be compared to compounds like pyrazolopyrimidine analogs and other substituted acetamides.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-(3,5-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H26N4O2C_{24}H_{26}N_{4}O_{2}. The compound features a pyrazolo-pyrimidine core structure which is known for its diverse pharmacological activities.

Anticancer Activity

Research has indicated that compounds with similar structures to this compound exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that derivatives of pyrazolo-pyrimidines can inhibit cell proliferation in various cancer cell lines such as breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G1 phase .

Anti-inflammatory Effects

Studies suggest that the compound may possess anti-inflammatory properties:

  • In vivo models have demonstrated that similar compounds can reduce inflammation markers in conditions like arthritis and colitis. This effect is likely mediated through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

The proposed mechanisms of action for this compound include:

  • Inhibition of Kinases : Many pyrazolo-pyrimidine derivatives act as kinase inhibitors, targeting pathways involved in cancer progression.
  • Modulation of Apoptotic Pathways : The compound may enhance apoptotic signaling through the activation of caspases and other apoptotic factors.

Table 1: Summary of Biological Activities

Activity TypeExperimental ModelObserved EffectReference
AnticancerBreast Cancer Cell LinesInhibition of cell proliferation
Anti-inflammatoryAnimal Models (Arthritis)Reduction in inflammatory cytokines
Kinase InhibitionBiochemical AssaysInhibition of specific kinases

Q & A

Basic Synthesis: What are the standard synthetic routes for synthesizing N-(3,5-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide?

The synthesis typically involves a multi-step process:

Core Formation : Cyclization of pyrazole derivatives (e.g., 5-amino-1H-pyrazole-4-carboxamide) with substituted phenyl groups under basic conditions (e.g., triethylamine) to form the pyrazolo[3,4-d]pyrimidine core.

Acetamide Coupling : Reaction of the core with activated acetamide precursors (e.g., chloroacetyl chloride) in polar aprotic solvents like DMF.

Purification : Column chromatography or recrystallization to isolate the final compound .

Advanced Synthesis: How can reaction conditions be optimized to improve the yield of the pyrazolo[3,4-d]pyrimidine core?

Critical parameters include:

  • Catalysts : Palladium or copper catalysts (e.g., Pd/C) for Suzuki couplings to introduce aryl groups at the 1-position of the pyrazole ring .
  • Temperature : Controlled heating (80–120°C) to accelerate cyclization while avoiding decomposition.
  • Solvent Choice : Use of DMSO or ethanol to stabilize intermediates and enhance solubility .
  • Reagent Ratios : Stoichiometric excess (1.2–1.5 eq) of chlorophenyl derivatives to drive reaction completion .

Basic Characterization: What spectroscopic techniques are essential for confirming the compound’s structural integrity?

  • NMR (¹H/¹³C) : To verify substituent positions (e.g., dimethylphenyl groups) and acetamide linkage.
  • High-Resolution Mass Spectrometry (HRMS) : For exact mass confirmation (e.g., molecular ion peak at m/z 484.5) .
  • IR Spectroscopy : Identification of carbonyl (C=O) stretches (~1680 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .

Advanced Characterization: How can researchers resolve discrepancies in crystallographic data for structurally similar analogs?

  • Single-Crystal X-ray Diffraction : Provides definitive bond-length and angle data (e.g., mean C-C bond length = 0.006 Å in related pyrazolo derivatives) .
  • Comparative Analysis : Cross-referencing with PubChem data (e.g., InChI keys) to validate stereochemistry .
  • DFT Calculations : Computational modeling to predict stable conformers and compare with experimental data .

Basic Biological Screening: What in vitro assays are used to evaluate anticancer activity?

  • Cell Viability Assays : MTT or resazurin-based tests in cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme Inhibition : Screening against kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays .
  • Apoptosis Detection : Flow cytometry with Annexin V/PI staining to assess programmed cell death .

Advanced Biological Studies: How can conflicting data on anti-inflammatory activity be analyzed?

  • Target-Specific Assays : ELISA to measure cytokine (e.g., TNF-α, IL-6) suppression in LPS-stimulated macrophages.
  • Dose-Response Curves : EC₅₀ comparisons with reference drugs (e.g., dexamethasone) to validate potency .
  • Off-Target Profiling : Use of kinase inhibitor panels to rule out non-specific binding .

Basic SAR: What structural features correlate with enhanced bioactivity in pyrazolo[3,4-d]pyrimidine derivatives?

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl at phenyl positions) improve kinase inhibition .
  • Acetamide Linker : Flexibility and hydrogen-bonding capacity critical for target engagement .
  • Dimethylphenyl Groups : Hydrophobic interactions enhance membrane permeability .

Advanced SAR: How can researchers design analogs to mitigate metabolic instability?

  • Isosteric Replacement : Swap labile esters with amides or heterocycles (e.g., oxadiazoles) .
  • Deuterium Incorporation : Strategic deuteration of metabolically sensitive C-H bonds to prolong half-life .
  • Prodrug Strategies : Mask polar groups (e.g., hydroxyls) with enzymatically cleavable moieties .

Data Contradictions: How should researchers address variability in reported IC₅₀ values across studies?

  • Standardized Protocols : Adopt uniform assay conditions (e.g., ATP concentration in kinase assays).
  • Control Compounds : Include reference inhibitors (e.g., imatinib for kinases) for cross-study validation .
  • Meta-Analysis : Pool data from multiple sources using statistical tools (e.g., ANOVA) to identify outliers .

Mechanistic Studies: What techniques elucidate the compound’s interaction with biological targets?

  • Surface Plasmon Resonance (SPR) : Real-time binding kinetics (e.g., K_D determination) .
  • X-ray Crystallography : Co-crystallization with target proteins (e.g., kinase-ligand complexes) .
  • Molecular Dynamics Simulations : Predict binding modes and residence times .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.